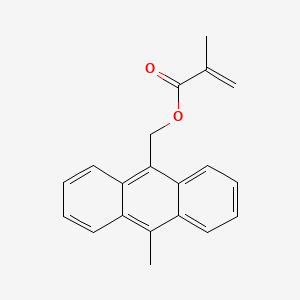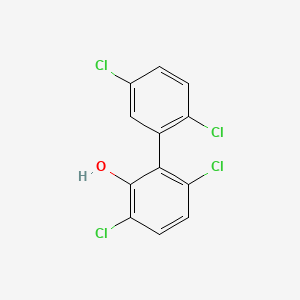
6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an ethylanilino group attached to the pyrimidine ring, along with a nitro group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione typically involves the following steps:
Nitration of Pyrimidine: The starting material, pyrimidine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated pyrimidine is then subjected to alkylation with ethylamine to introduce the ethylanilino group at the 6-position.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethylanilino group can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, alkoxides, or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 6-(N-ethylanilino)-3-methyl-5-amino-1H-pyrimidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
科学研究应用
6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylanilino group may also play a role in binding to specific receptors or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
- 6-(N-methylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione
- 6-(N-ethylanilino)-3-ethyl-5-nitro-1H-pyrimidine-2,4-dione
- 6-(N-ethylanilino)-3-methyl-5-amino-1H-pyrimidine-2,4-dione
Uniqueness
6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is unique due to the specific combination of functional groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
58758-68-2 |
|---|---|
分子式 |
C13H14N4O4 |
分子量 |
290.27 g/mol |
IUPAC 名称 |
6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N4O4/c1-3-16(9-7-5-4-6-8-9)11-10(17(20)21)12(18)15(2)13(19)14-11/h4-8H,3H2,1-2H3,(H,14,19) |
InChI 键 |
YSHKDCJRHOKMQD-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=CC=C1)C2=C(C(=O)N(C(=O)N2)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one](/img/structure/B14607910.png)


![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)




![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)




